(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
CAS No.: 1021073-00-6
Cat. No.: VC7502873
Molecular Formula: C19H20N6OS
Molecular Weight: 380.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021073-00-6 |
|---|---|
| Molecular Formula | C19H20N6OS |
| Molecular Weight | 380.47 |
| IUPAC Name | [4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
| Standard InChI | InChI=1S/C19H20N6OS/c1-14-4-2-6-16(20-14)21-17-7-8-18(23-22-17)24-9-11-25(12-10-24)19(26)15-5-3-13-27-15/h2-8,13H,9-12H2,1H3,(H,20,21,22) |
| Standard InChI Key | QUOWTDLLRXJSKW-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Introduction
(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings, including a piperazine moiety linked to a pyridazine derivative, which is further substituted with a thiophene and a methylpyridine group. This intricate arrangement contributes to its potential biological activity and applications in medicinal chemistry.
Synthesis and Reactions
The synthesis of this compound typically involves several key steps, including the formation of the pyridazine derivative and its subsequent coupling with piperazine and thiophene moieties. These reactions are carried out under controlled conditions to optimize yields and purity.
Comparison with Similar Compounds
Several compounds share structural similarities with (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone, highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone | Lacks thiophene; simpler structure | |
| 4-Methyl-6-[2-[6-Methylpyridin-3-yl]amino]-5-(4-methylsulfonylpiperazin-1-yl)methyl]pyridin | Contains additional methylsulfonyl group | |
| (3-Chlorophenyl)(4-(6-(6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin | Contains chlorine substituent; different biological profile |
Future Research Directions
Further studies are required to characterize the physical and chemical properties of this compound comprehensively. Interaction studies are crucial for understanding how it behaves in biological systems, which will help in exploring its therapeutic potential.
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